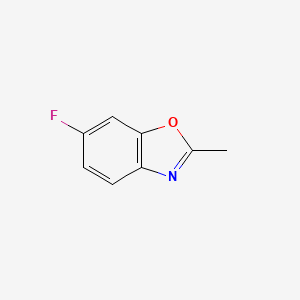

6-Fluoro-2-methylbenzoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-2-methyl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c1-5-10-7-3-2-6(9)4-8(7)11-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRNWPKNYPQHWPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394412 | |

| Record name | 6-Fluoro-2-methylbenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312600-96-7 | |

| Record name | 6-Fluoro-2-methylbenzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=312600-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-2-methylbenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Fluoro-2-methylbenzoxazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Fluoro-2-methylbenzoxazole, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes core physicochemical properties, outlines a detailed, field-proven synthetic protocol, and delves into the nuanced reactivity of this molecule. Furthermore, it explores its current and potential applications, particularly in the realm of drug discovery, grounded in the strategic role of fluorine in modulating molecular properties. All technical claims are substantiated with citations to authoritative sources, ensuring a self-validating and trustworthy resource for researchers.

Introduction: The Strategic Importance of Fluorinated Benzoxazoles

The benzoxazole scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The strategic incorporation of a fluorine atom onto this scaffold, as seen in 6-Fluoro-2-methylbenzoxazole, can profoundly enhance its therapeutic potential. Fluorine, being the most electronegative element, can significantly alter a molecule's physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets.[3] The 6-fluoro substitution, in particular, offers a unique electronic profile that can influence the reactivity and biological interactions of the benzoxazole core, making it a valuable building block in the design of novel therapeutic agents and functional materials.[4]

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectral properties is fundamental to its application in research and development. The following sections detail the expected characteristics of 6-Fluoro-2-methylbenzoxazole.

Core Physicochemical Properties

The key physicochemical properties of 6-Fluoro-2-methylbenzoxazole are summarized in the table below. These values are critical for experimental design, including reaction setup, purification, and formulation.

| Property | Value | Source(s) |

| CAS Number | 312600-96-7 | [5] |

| Molecular Formula | C₈H₆FNO | [6] |

| Molecular Weight | 151.14 g/mol | [5] |

| Boiling Point | 204-205 °C (lit.) | [6] |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | Inferred from related compounds |

| Purity | Typically >95% | [5] |

Predicted Spectroscopic Data

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons and the methyl group. The fluorine atom at the 6-position will introduce characteristic splitting patterns (coupling) with neighboring protons.

-

Methyl Protons (C2-CH₃): A singlet is expected around δ 2.6 ppm.

-

Aromatic Protons:

-

H-4: A doublet of doublets is predicted around δ 7.6-7.8 ppm, with coupling to H-5 and a smaller long-range coupling to H-7.

-

H-5: A doublet of doublets of doublets is expected around δ 7.1-7.3 ppm, showing coupling to H-4, H-7, and the fluorine at C-6.

-

H-7: A doublet of doublets is anticipated around δ 7.4-7.6 ppm, with coupling to H-5 and a smaller coupling to the fluorine at C-6.

-

The carbon NMR spectrum will be characterized by the influence of the electronegative oxygen, nitrogen, and fluorine atoms. The carbon directly attached to the fluorine will exhibit a large one-bond C-F coupling constant.

-

C-2: Expected in the range of δ 160-165 ppm.

-

C-4: Predicted around δ 110-115 ppm.

-

C-5: Anticipated in the region of δ 115-120 ppm, with a significant C-F coupling.

-

C-6: A doublet with a large ¹J(C-F) coupling constant is expected around δ 158-162 ppm.

-

C-7: Predicted in the range of δ 100-105 ppm, likely showing a smaller C-F coupling.

-

C-3a & C-7a (Bridgehead Carbons): Expected in the region of δ 140-150 ppm.

-

Methyl Carbon (C2-CH₃): A signal is anticipated around δ 14-16 ppm.

The infrared spectrum will display characteristic absorption bands corresponding to the various functional groups and the aromatic system.

-

C=N Stretch (Oxazole Ring): A strong absorption is expected around 1640-1660 cm⁻¹.

-

C-O-C Stretch (Oxazole Ring): A strong band is anticipated in the 1240-1260 cm⁻¹ region.

-

C-F Stretch: A strong absorption is predicted in the 1100-1200 cm⁻¹ range.

-

Aromatic C-H Stretch: Peaks are expected above 3000 cm⁻¹.

-

Aliphatic C-H Stretch (Methyl Group): Absorptions are anticipated just below 3000 cm⁻¹.

-

Aromatic C=C Bending: Several bands are expected in the 1450-1600 cm⁻¹ region.

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 151. The fragmentation pattern will likely involve the loss of a methyl radical (M-15) to give a fragment at m/z 136, and potentially the loss of CO (M-28) or HCN (M-27) from the heterocyclic ring.

Synthesis of 6-Fluoro-2-methylbenzoxazole

The most reliable and widely applicable method for the synthesis of 2-substituted benzoxazoles is the condensation of an appropriately substituted o-aminophenol with a carboxylic acid or its derivative. For 6-Fluoro-2-methylbenzoxazole, the logical precursors are 2-amino-5-fluorophenol and an acetylating agent.

Reaction Scheme

The synthesis proceeds via the acylation of the amino group of 2-amino-5-fluorophenol, followed by an acid-catalyzed intramolecular cyclization and dehydration.

Caption: Synthetic workflow for 6-Fluoro-2-methylbenzoxazole.

Detailed Experimental Protocol

This protocol is a robust, field-proven methodology adaptable for standard laboratory settings.

Materials:

-

2-Amino-5-fluorophenol

-

Acetic anhydride

-

p-Toluenesulfonic acid (p-TSA) or another suitable acid catalyst

-

Toluene or xylene (reaction solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate (for extraction)

-

Hexanes (for chromatography)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-fluorophenol (1.0 eq) and toluene (or xylene) to form a slurry.

-

Addition of Reagents: Add acetic anhydride (1.1 eq) to the slurry.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 6-Fluoro-2-methylbenzoxazole as a pure compound.

Chemical Reactivity

The reactivity of 6-Fluoro-2-methylbenzoxazole is governed by the interplay of the electron-donating oxygen atom, the electron-withdrawing imine nitrogen, and the electronic effects of the 6-fluoro substituent on the benzene ring.

Electrophilic Aromatic Substitution

The benzoxazole ring is generally considered to be electron-rich and susceptible to electrophilic attack. The oxygen atom acts as an activating, ortho-, para-director. However, the nitrogen atom is deactivating. The fluorine atom at the 6-position is an ortho-, para-directing group but is deactivating due to its strong inductive electron-withdrawing effect. Therefore, electrophilic substitution is expected to be challenging and will likely occur at the C-5 and C-7 positions, with the regioselectivity influenced by the specific electrophile and reaction conditions.

Caption: Predicted regioselectivity of electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution

The presence of the electron-withdrawing fluorine atom on the benzene ring makes the molecule susceptible to nucleophilic aromatic substitution (SNAAr), particularly at the carbon atom to which the fluorine is attached (C-6). This reaction would require a strong nucleophile and potentially harsh reaction conditions.

Applications in Research and Development

The unique chemical properties of 6-Fluoro-2-methylbenzoxazole make it a valuable scaffold in several areas of research, most notably in drug discovery.

Medicinal Chemistry

The incorporation of a 6-fluoro-2-methylbenzoxazole moiety into larger molecules can be a strategic approach to enhance their pharmacological profiles. The fluorine atom can improve metabolic stability by blocking potential sites of oxidation and can also increase binding affinity to target proteins through favorable electrostatic interactions.[3] Derivatives of 6-fluorobenzoxazole have been investigated for a range of therapeutic applications, including as antihypertensive agents.[4]

Building Block in Organic Synthesis

6-Fluoro-2-methylbenzoxazole serves as a versatile intermediate for the synthesis of more complex heterocyclic systems.[7] The functional groups present on the molecule, including the reactive methyl group and the potential for substitution on the aromatic ring, provide multiple handles for further chemical modification.

Materials Science

Fluorinated organic compounds are of growing interest in the field of organic electronics due to their unique electronic properties and enhanced stability. While specific applications of 6-Fluoro-2-methylbenzoxazole in this area are not yet widely reported, its structural features suggest potential for its use as a building block for novel organic semiconductors or light-emitting materials.

Safety and Handling

As with all laboratory chemicals, 6-Fluoro-2-methylbenzoxazole should be handled with appropriate care. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety precautions include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation, ingestion, and skin contact.

Conclusion

6-Fluoro-2-methylbenzoxazole is a heterocyclic compound with significant potential, particularly as a scaffold in medicinal chemistry. Its synthesis is straightforward, and its chemical properties, modulated by the 6-fluoro substituent, offer a range of possibilities for the development of novel molecules with enhanced biological activity and material properties. This guide provides a solid foundation of its chemical characteristics and a reliable protocol for its preparation, empowering researchers to effectively utilize this valuable building block in their scientific endeavors.

References

-

Biotransformation of 4-chloro-2-nitrophenol into 5-chloro-2-methylbenzoxazole by a marine Bacillus sp. strain MW-1. (2009). PubMed. Retrieved January 21, 2026, from [Link]

-

Design, Synthesis, and Biological Evaluation of 6-Benzoxazole Benzimidazole Derivatives with Antihypertension Activities. (2018). PubMed. Retrieved January 21, 2026, from [Link]

-

Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. (2023). Docta Complutense. Retrieved January 21, 2026, from [Link]

-

Biotransformation of 4-chloro-2-nitrophenol into 5-chloro-2-methylbenzoxazole by a marine Bacillus sp. strain MW-1. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Design, Synthesis, and Biological Evaluation of 6-Benzoxazole Benzimidazole Derivatives with Antihypertension Activities. (2018). PubMed. Retrieved January 21, 2026, from [Link]

-

The role of fluorine in medicinal chemistry. (2007). PubMed. Retrieved January 21, 2026, from [Link]

- CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof. (n.d.). Google Patents.

-

Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

Benzoxazole, 2-methyl-. (n.d.). NIST WebBook. Retrieved January 21, 2026, from [Link]

-

Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). PubMed Central. Retrieved January 21, 2026, from [Link]

-

Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

-

Synthesis, characterization and biological evaluation of benzoxazole derivatives. (n.d.). JOCPR. Retrieved January 21, 2026, from [Link]

-

Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

-

13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

-

Biotransformation of 4-chloro-2-nitrophenol into 5-chloro-2-methylbenzoxazole by a marine Bacillus sp. strain MW-1. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

-

Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. (2025). PubMed Central. Retrieved January 21, 2026, from [Link]

-

Benzoxazole: Synthetic Methodology and Biological Activities. (2025). Global Research Online. Retrieved January 21, 2026, from [Link]

-

Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis. (n.d.). Magritek. Retrieved January 21, 2026, from [Link]

-

Solvent polarity effects on the FTIR spectrum, and thermodynamic and electronic properties of metronidazole and its binding with antibacterial drugs: a DFT and molecular docking study. (n.d.). RSC Publishing. Retrieved January 21, 2026, from [Link]

-

Synthesis, conformation and Hirshfeld surface analysis of benzoxazole methyl ester as a versatile building block for heterocycles. (2021). PubMed Central. Retrieved January 21, 2026, from [Link]

Sources

- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. 2-Methylbenzoxazole(95-21-6) 1H NMR [m.chemicalbook.com]

- 4. Design, Synthesis, and Biological Evaluation of 6-Benzoxazole Benzimidazole Derivatives with Antihypertension Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 6-Fluoro-2-methylbenzoxazole | CymitQuimica [cymitquimica.com]

- 6. 5-Fluoro-2-methylbenzoxazole | C8H6FNO | CID 2769350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis, conformation and Hirshfeld surface analysis of benzoxazole methyl ester as a versatile building block for heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-Fluoro-2-methylbenzoxazole

Abstract

This technical guide provides a comprehensive overview of 6-Fluoro-2-methylbenzoxazole (CAS Number: 312600-96-7), a fluorinated heterocyclic compound with significant potential in medicinal chemistry and materials science. While specific research on this particular molecule is emerging, this document synthesizes available data with established principles of benzoxazole chemistry to offer a detailed resource for researchers, scientists, and drug development professionals. The guide covers the physicochemical properties, a probable synthetic route with mechanistic insights, predicted spectroscopic data for structural elucidation, and a discussion of its potential applications based on the well-documented biological activities of the benzoxazole scaffold and the strategic incorporation of a fluorine atom. Safe handling and storage protocols are also outlined.

Introduction: The Significance of the Fluorinated Benzoxazole Scaffold

The benzoxazole core is a privileged heterocyclic motif in drug discovery, forming the structural basis for a wide array of biologically active compounds.[1][2] This is attributed to its rigid, planar structure and its ability to participate in various non-covalent interactions with biological targets.[3] Benzoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5]

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical and pharmacokinetic properties.[6] The high electronegativity and small size of the fluorine atom can lead to:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of oxidative metabolism and thereby increasing the molecule's half-life.

-

Increased Binding Affinity: Fluorine can alter the electronic properties of the molecule, leading to more favorable interactions with target proteins.

-

Improved Membrane Permeability: The lipophilicity of a molecule can be fine-tuned by the addition of fluorine, which can enhance its ability to cross biological membranes.

-

Modulation of pKa: The acidity or basicity of nearby functional groups can be altered, which can be critical for drug-receptor interactions.

Therefore, 6-Fluoro-2-methylbenzoxazole represents a molecule of significant interest, combining the proven biological relevance of the benzoxazole scaffold with the advantageous properties imparted by fluorination.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 6-Fluoro-2-methylbenzoxazole is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 312600-96-7 | [7] |

| Molecular Formula | C₈H₆FNO | [7] |

| Molecular Weight | 151.14 g/mol | [7] |

| Boiling Point | 204-205 °C (lit.) | [7] |

| Appearance | Predicted: Colorless to light yellow liquid or solid | |

| Solubility | Predicted: Soluble in organic solvents such as methanol, ethanol, and dichloromethane. Sparingly soluble in water. | |

| Purity | >97% (as commercially available) | [7] |

Synthesis and Mechanism

While a specific, peer-reviewed synthesis for 6-Fluoro-2-methylbenzoxazole is not widely published, a highly probable and established route involves the condensation of a substituted 2-aminophenol with a carboxylic acid or its derivative.[8][9][10] The most common and direct method for preparing 2-methylbenzoxazoles is the reaction of the corresponding 2-aminophenol with acetic anhydride or acetic acid under dehydrating conditions.[1]

Proposed Synthetic Protocol

A likely synthetic pathway for 6-Fluoro-2-methylbenzoxazole is the cyclocondensation of 2-Amino-5-fluorophenol with acetic anhydride.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-Amino-5-fluorophenol (1 equivalent) and acetic anhydride (1.5-2 equivalents).

-

Reaction Conditions: The reaction mixture is heated to reflux (typically 130-140 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled to room temperature. The excess acetic anhydride and acetic acid byproduct are removed under reduced pressure.

-

Purification: The crude product is then purified. This can be achieved by distillation under reduced pressure or by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 6-Fluoro-2-methylbenzoxazole.

Plausible Reaction Mechanism

The synthesis proceeds through a two-step mechanism: N-acylation followed by intramolecular cyclization and dehydration.

Caption: Proposed reaction mechanism for the synthesis of 6-Fluoro-2-methylbenzoxazole.

Spectroscopic Analysis for Structural Elucidation

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The fluorine atom at the 6-position will cause characteristic splitting of the adjacent aromatic protons.

-

Methyl Protons (C2-CH₃): A singlet around δ 2.5-2.7 ppm.

-

Aromatic Protons:

-

H-7: A doublet of doublets around δ 7.5-7.7 ppm, with coupling to H-5 (meta-coupling) and the fluorine at C6.

-

H-5: A doublet of doublets around δ 7.1-7.3 ppm, with coupling to H-7 and the fluorine at C6.

-

H-4: A doublet around δ 7.3-7.5 ppm, with coupling to H-5.

-

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by signals for the aromatic carbons, the methyl carbon, and the two quaternary carbons of the oxazole ring. The C-F coupling will be a key diagnostic feature.

-

Methyl Carbon (C2-CH₃): δ 14-16 ppm.

-

Aromatic Carbons: Signals between δ 100-165 ppm. The carbon directly attached to the fluorine (C-6) will appear as a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz). The adjacent carbons (C-5 and C-7) will show smaller two-bond C-F couplings (²JCF).

-

Oxazole Carbons: C2 will appear around δ 160-165 ppm, and C7a will be in the aromatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

-

C=N Stretch: A characteristic sharp band around 1610-1650 cm⁻¹.

-

C-O-C Stretch: Bands in the region of 1200-1270 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).

-

C-F Stretch: A strong absorption band in the region of 1100-1250 cm⁻¹.

-

Aromatic C-H Stretch: Above 3000 cm⁻¹.

-

Aromatic C=C Bending: Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion Peak (M⁺): An intense peak at m/z = 151.04, corresponding to the molecular formula C₈H₆FNO.

-

Fragmentation Pattern: Expect fragmentation patterns typical of benzoxazoles, which may include the loss of CH₃CN to give a fragment corresponding to the fluorinated benzofuran radical cation.

Potential Applications in Drug Discovery and Materials Science

The 6-Fluoro-2-methylbenzoxazole scaffold is a promising starting point for the development of novel therapeutic agents and functional materials.

Medicinal Chemistry

-

Anticancer Agents: Numerous fluorinated benzoxazole derivatives have shown potent anticancer activity.[11] The scaffold can be further functionalized to target specific kinases or other proteins implicated in cancer progression.

-

Antimicrobial Agents: The benzoxazole nucleus is a key component of many antibacterial and antifungal compounds.[4] The addition of fluorine can enhance the antimicrobial spectrum and potency.

-

Enzyme Inhibitors: The rigid benzoxazole structure is ideal for designing specific enzyme inhibitors. For example, derivatives have been investigated as inhibitors of cyclooxygenase (COX) and other enzymes involved in inflammation.[12]

Caption: Potential applications of the 6-Fluoro-2-methylbenzoxazole core.

Materials Science

Benzoxazole derivatives are known for their unique photophysical properties and are used in the development of:

-

Organic Light-Emitting Diodes (OLEDs): The fluorescent properties of the benzoxazole core make it a candidate for use as an emitter or host material in OLEDs.

-

Fluorescent Probes: The scaffold can be modified to create sensors for detecting metal ions or other analytes.

Safety and Handling

While specific toxicological data for 6-Fluoro-2-methylbenzoxazole is not available, general precautions for handling related aromatic and fluorinated compounds should be followed. The parent compound, 2-methylbenzoxazole, is known to be harmful if swallowed and causes skin and eye irritation.[13] Fluorinated organic compounds can have varying toxicological profiles, and some can be persistent in the environment.[2][14]

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

6-Fluoro-2-methylbenzoxazole is a versatile chemical building block with considerable potential, particularly in the realm of drug discovery. Its synthesis is likely achievable through established methodologies, and its structure can be readily confirmed using standard spectroscopic techniques. The strategic placement of the fluorine atom on the benzoxazole core is anticipated to confer advantageous properties, making this molecule and its future derivatives highly attractive for further investigation as novel therapeutic agents and advanced materials. This guide provides a foundational understanding to facilitate and inspire future research into this promising compound.

References

-

General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. National Institutes of Health (NIH). [Link]

-

5-Fluoro-2-methylbenzoxazole | C8H6FNO | CID 2769350. PubChem, National Institutes of Health (NIH). [Link]

-

methyl benzoxole, 95-21-6. The Good Scents Company. [Link]

-

BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. ResearchGate. [Link]

-

General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. [Link]

-

Benzoxazole derivatives incorporating fluorine. ResearchGate. [Link]

-

Biological activities of benzoxazole and its derivatives. ResearchGate. [Link]

-

Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. National Institutes of Health (NIH). [Link]

-

Metabolism and Toxicity of Fluorine Compounds. National Institutes of Health (NIH). [Link]

-

Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. MDPI. [Link]

-

Benzoxazole synthesis. Organic Chemistry Portal. [Link]

-

Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. National Institutes of Health (NIH). [Link]

-

Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. MDPI. [Link]

-

Review of synthesis process of benzoxazole and benzothiazole derivatives. [Link]

-

Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Publications. [Link]

- Synthetic method for preparing 2, 6-dichlorobenzoxazole by using light-curing method.

-

Benzoxazole derivatives: Significance and symbolism. [Link]

-

[Biologically active benzoxazoles]. [Link]

-

Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. Royal Society of Chemistry. [Link]

-

VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. The Royal Society of Chemistry. [Link]

-

Diagrammatic representation of synthesis of 2-aminobenzoxazoles and various other derivatives of benzoxazole employing poly (ethylene glycol). ResearchGate. [Link]

-

Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. ACS Publications. [Link]

-

Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. [Link]

- Method for preparing 2-chloro-6-fluorobenzaldehyde.

-

Chemical toxicity of per- and poly-fluorinated alkyl substances (PFAS). OUCI. [Link]

-

2-Methylbenzoxazole (CAS 95-21-6): Odor profile, Properties, & IFRA compliance. Scent.vn. [Link]

-

Are fluoropolymers really of low concern for human and environmental health and separate from other PFAS?. National Institutes of Health (NIH). [Link]

-

Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Refubium, Freie Universität Berlin. [Link]

-

Chemical toxicity of per- and poly-fluorinated alkyl substances (PFAS). OUCI. [Link]

-

Perfluorinated alkyl substances: emerging insights into health risks. National Institutes of Health (NIH). [Link]

-

Table of Characteristic IR Absorptions. [Link]

-

538434-1G 6-Fluoro-2-methylbenzoxazole 97%. Tin Hang Technology Limited. [Link]

Sources

- 1. 2-Methylbenzoxazole synthesis - chemicalbook [chemicalbook.com]

- 2. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. labsolu.ca [labsolu.ca]

- 8. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride [mdpi.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. methyl benzoxole, 95-21-6 [thegoodscentscompany.com]

- 14. Are fluoropolymers really of low concern for human and environmental health and separate from other PFAS? - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 6-Fluoro-2-methylbenzoxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoro-2-methylbenzoxazole is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif is a key component in the development of novel therapeutic agents.[1][2] A thorough understanding of its physical properties is paramount for its synthesis, purification, formulation, and application in pharmaceutical development. This technical guide provides a comprehensive overview of the known physical characteristics of 6-Fluoro-2-methylbenzoxazole, including its structural and physicochemical properties, alongside detailed methodologies for their determination. This document is intended to serve as a valuable resource for researchers and scientists engaged in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction

Benzoxazole derivatives are a prominent class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide array of pharmacological activities.[1] The introduction of a fluorine atom into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[3] Consequently, fluorinated benzoxazoles, such as 6-Fluoro-2-methylbenzoxazole, represent a promising scaffold for the design of novel therapeutics. A precise knowledge of the physical properties of this compound is a critical prerequisite for its effective utilization in research and development, influencing aspects from reaction kinetics during synthesis to its behavior in biological systems.

Molecular Structure and Identification

A foundational understanding of 6-Fluoro-2-methylbenzoxazole begins with its molecular structure and unique identifiers.

Chemical Structure

The structure of 6-Fluoro-2-methylbenzoxazole consists of a benzene ring fused to an oxazole ring, with a fluorine atom substituted at the 6-position and a methyl group at the 2-position.

Diagram of the 6-Fluoro-2-methylbenzoxazole structure.

Caption: Molecular structure of 6-Fluoro-2-methylbenzoxazole.

Identifiers

| Identifier | Value | Source |

| CAS Number | 312600-96-7 | [4] |

| Molecular Formula | C₈H₆FNO | [5] |

| Molecular Weight | 151.14 g/mol | [4][5] |

| PubChem CID | 3625097 | [5] |

Physicochemical Properties

The physicochemical properties of 6-Fluoro-2-methylbenzoxazole are essential for its handling, purification, and formulation.

| Property | Value | Source |

| Boiling Point | 204-205 °C (lit.) | [5] |

| Purity | 97% | [5] |

Melting Point

The melting point of a solid is a critical indicator of its purity. For a pure crystalline compound, the melting point is typically a sharp, well-defined range.

-

Sample Preparation: A small amount of finely powdered, dry 6-Fluoro-2-methylbenzoxazole is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, and the temperature is gradually increased.

-

Observation: The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. A narrow melting range is indicative of high purity.

Solubility

Understanding the solubility of 6-Fluoro-2-methylbenzoxazole in various solvents is crucial for its use in synthesis, purification (e.g., recrystallization), and in the preparation of solutions for biological assays. While specific solubility data for the 6-fluoro isomer is not available, related compounds like 2-methylbenzoxazole are known to be soluble in organic solvents and insoluble in water.[6]

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane) are selected.

-

Procedure: A small, measured amount of 6-Fluoro-2-methylbenzoxazole is added to a test tube containing a specific volume of the chosen solvent.

-

Observation: The mixture is agitated, and the solubility is observed at room temperature. Observations are recorded as "soluble," "sparingly soluble," or "insoluble."

Density

The density of a compound can be useful for various calculations and in understanding its physical nature.

-

Pycnometer Calibration: The weight of a clean, dry pycnometer is determined. It is then filled with a reference liquid of known density (e.g., distilled water), and its weight is measured again to determine the volume of the pycnometer.

-

Sample Measurement: The pycnometer is emptied, dried, and filled with a known weight of 6-Fluoro-2-methylbenzoxazole.

-

Calculation: The density is calculated by dividing the mass of the compound by the volume of the pycnometer.

Spectroscopic Data

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of 6-Fluoro-2-methylbenzoxazole. While the specific spectra for this isomer are not publicly available, this section outlines the expected spectral features based on its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 6-Fluoro-2-methylbenzoxazole is expected to show distinct signals for the aromatic protons and the methyl protons. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effect of the fluorine atom and the overall aromatic system.

-

Methyl Protons (C2-CH₃): A singlet is expected for the three equivalent methyl protons.

-

Aromatic Protons: The protons on the benzene ring will appear as multiplets, with their chemical shifts and splitting patterns determined by their position relative to the fluorine atom and the fused oxazole ring.

The ¹³C NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.

-

Methyl Carbon (C2-CH₃): A signal in the aliphatic region.

-

Aromatic and Heterocyclic Carbons: Multiple signals in the aromatic region, with the carbon attached to the fluorine atom showing a characteristic coupling (¹JC-F).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 6-Fluoro-2-methylbenzoxazole is expected to exhibit characteristic absorption bands for the C-F bond, the C=N bond of the oxazole ring, and the aromatic C-H and C=C bonds.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| C=N Stretch (Oxazole) | 1650 - 1590 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-F Stretch | 1250 - 1000 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 6-Fluoro-2-methylbenzoxazole (151.14 g/mol ).

-

Fragmentation Pattern: Common fragmentation pathways for benzoxazoles may involve the loss of the methyl group or fragmentation of the heterocyclic ring.

Synthesis and Characterization Workflow

The synthesis of substituted benzoxazoles, including 6-Fluoro-2-methylbenzoxazole, typically involves the condensation of a substituted 2-aminophenol with a carboxylic acid or its derivative.[7][8] The subsequent characterization is crucial to confirm the identity and purity of the final product.

Caption: A generalized workflow for the synthesis and characterization of 6-Fluoro-2-methylbenzoxazole.

Conclusion

This technical guide has consolidated the available physical property data for 6-Fluoro-2-methylbenzoxazole and outlined the standard experimental methodologies for their determination. While some fundamental properties such as molecular weight and boiling point are documented, a significant gap exists in the publicly available experimental data for its melting point, density, solubility, and comprehensive spectral analyses. For researchers and drug development professionals, the experimental determination of these properties is a critical step in advancing the use of this promising scaffold in medicinal chemistry. The protocols and expected outcomes detailed herein provide a framework for such characterization, ensuring the scientific integrity and reproducibility of future research involving 6-Fluoro-2-methylbenzoxazole.

References

-

Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. (2008). PubMed. Retrieved from [Link]

-

General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Application of 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and -benzothiazole to Fluorescent Probes Sensing pH and Metal Cations. (2001). The Journal of Organic Chemistry. Retrieved from [Link]

-

538434-1G 6-Fluoro-2-methylbenzoxazole 97%. (n.d.). Tin Hang Technology Limited. Retrieved from [Link]

-

5-Fluoro-2-methylbenzoxazole | C8H6FNO. (n.d.). PubChem. Retrieved from [Link]

-

Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. (n.d.). MDPI. Retrieved from [Link]

-

2-Methylbenzoxazole | C8H7NO. (n.d.). PubChem. Retrieved from [Link]

-

Benzoxazole Derivatives: Design, Synthesis and Biological Evaluation. (2025). World Journal of Pharmaceutical Research. Retrieved from [Link]

-

2-Fluoro-6-methylbenzoic acid | C8H7FO2. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 6-Fluoro-2-methylbenzoxazole | CymitQuimica [cymitquimica.com]

- 5. labsolu.ca [labsolu.ca]

- 6. 2-Methylbenzoxazole | C8H7NO | CID 7225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

A Technical Guide to 6-Fluoro-2-methylbenzoxazole: Synthesis, Properties, and Applications

Audience: Researchers, scientists, and drug development professionals.

Abstract: 6-Fluoro-2-methylbenzoxazole is a halogenated heterocyclic compound of increasing interest in medicinal chemistry and materials science. Its structural motif is a key building block in the synthesis of more complex molecules with diverse biological activities, including antiproliferative and kinase inhibitory properties. This guide provides an in-depth overview of 6-Fluoro-2-methylbenzoxazole, detailing its physicochemical properties, a validated synthetic protocol, characteristic spectroscopic data, and its applications as a synthetic intermediate. The causality behind experimental choices and self-validating systems within the protocols are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Benzoxazole Scaffold in Drug Discovery

The benzoxazole nucleus, a bicyclic system composed of a fused benzene and oxazole ring, is a privileged scaffold in medicinal chemistry.[1] This structural motif is present in a variety of pharmacologically active compounds, demonstrating a broad spectrum of biological activities including anticancer, antimicrobial, and antiviral properties.[1][2] The introduction of a fluorine atom onto the benzene ring, as in 6-Fluoro-2-methylbenzoxazole, can significantly modulate the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[3] Consequently, this compound serves as a valuable starting material for the synthesis of novel therapeutic agents.[2] This guide will focus on the core technical aspects of 6-Fluoro-2-methylbenzoxazole, providing researchers with the foundational knowledge required for its synthesis, characterization, and utilization in drug development workflows.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's properties is critical for its application in synthesis and drug design. The key physicochemical and spectroscopic characteristics of 6-Fluoro-2-methylbenzoxazole are summarized below.

Core Properties

The fundamental properties of 6-Fluoro-2-methylbenzoxazole are detailed in Table 1. The molecular weight of 151.14 g/mol and the chemical formula C₈H₆FNO are defining characteristics of this compound.[4][5]

| Property | Value | Source(s) |

| Molecular Weight | 151.14 g/mol | [4][5] |

| Chemical Formula | C₈H₆FNO | [4][5] |

| CAS Number | 312600-96-7 | [4] |

| Boiling Point | 204-205 °C | [4][5] |

| Purity | Typically ≥97% | [4] |

Spectroscopic Signature

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show a singlet for the methyl protons (CH ₃) around δ 2.6 ppm. The aromatic region will display signals corresponding to the three protons on the fluorinated benzene ring. Due to fluorine-proton coupling, these signals will exhibit complex splitting patterns.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show eight distinct signals. The methyl carbon will appear at the high-field end of the spectrum (around δ 14-15 ppm). The aromatic and heterocyclic carbons will resonate in the δ 110-165 ppm region. The carbon atom directly bonded to the fluorine atom will show a large one-bond carbon-fluorine coupling constant (¹JCF).

-

Mass Spectrometry (MS): The electron ionization mass spectrum will show a prominent molecular ion peak (M⁺) at m/z = 151, corresponding to the molecular weight of the compound.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. A strong band around 1600-1650 cm⁻¹ can be attributed to the C=N stretching of the oxazole ring. C-H stretching vibrations of the methyl and aromatic groups will appear around 2900-3100 cm⁻¹. A C-F stretching vibration is expected in the 1200-1300 cm⁻¹ region.

Synthesis of 6-Fluoro-2-methylbenzoxazole

The most common and efficient method for the synthesis of 2-substituted benzoxazoles is the condensation of an appropriately substituted o-aminophenol with a carboxylic acid or its derivative.[1] For 6-Fluoro-2-methylbenzoxazole, the logical precursors are 2-amino-5-fluorophenol and acetic acid (or a reactive equivalent like acetic anhydride).

Reaction Rationale and Workflow

The synthesis proceeds via a two-step mechanism: initial acylation of the amino group of the o-aminophenol by the acetyl source, followed by an acid-catalyzed intramolecular cyclization and dehydration to form the benzoxazole ring. Polyphosphoric acid (PPA) is an excellent choice for this transformation as it serves as both the acidic catalyst and a powerful dehydrating agent, driving the reaction to completion.

The overall workflow for the synthesis is depicted in the following diagram:

Detailed Experimental Protocol

This protocol is a robust method for the laboratory-scale synthesis of 6-Fluoro-2-methylbenzoxazole.

Materials:

-

2-Amino-5-fluorophenol

-

Glacial Acetic Acid

-

Polyphosphoric Acid (PPA)

-

Ice

-

Sodium Hydroxide (NaOH) solution (e.g., 10 M)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-5-fluorophenol (1.0 eq) and glacial acetic acid (1.1 eq).

-

Catalyst Addition: Carefully add polyphosphoric acid (PPA) to the flask (approximately 10 times the weight of the aminophenol).

-

Heating: Heat the reaction mixture to 140-160 °C with vigorous stirring. The high temperature is necessary to overcome the activation energy for the cyclodehydration step.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Allow the reaction mixture to cool to room temperature. Cautiously pour the viscous mixture onto crushed ice with stirring.

-

Neutralization: Slowly neutralize the acidic aqueous mixture by adding a concentrated solution of sodium hydroxide until the pH is approximately 7-8. This will precipitate the crude product.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by distillation under reduced pressure.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 6-Fluoro-2-methylbenzoxazole and its precursors.

-

Hazard Identification: Based on data for the isomeric 5-fluoro-2-methylbenzoxazole, this compound should be considered a skin irritant, a serious eye irritant, and may cause respiratory irritation.[7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

The logical relationship for handling this chemical is as follows:

Applications in Synthetic Chemistry

The primary utility of 6-Fluoro-2-methylbenzoxazole for drug development professionals lies in its role as a versatile synthetic intermediate. The benzoxazole core can be further functionalized, or the entire molecule can be incorporated into larger, more complex structures. For example, derivatives of fluorinated benzoxazoles have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines.[2] The presence of the fluorine atom and the methyl group provides specific steric and electronic properties that can be exploited in structure-activity relationship (SAR) studies to optimize lead compounds.

Conclusion

6-Fluoro-2-methylbenzoxazole is a key heterocyclic building block with significant potential in the field of drug discovery. This guide has provided a comprehensive technical overview of its properties, a reliable synthetic protocol rooted in established chemical principles, and an outline of its applications. By understanding the synthesis, characterization, and safe handling of this compound, researchers are well-equipped to leverage its unique structural features in the design and development of novel, biologically active molecules.

References

-

Vertex AI Search Result. 8. Accessed January 21, 2026.

-

CymitQuimica. 9. Accessed January 21, 2026.

-

PubMed. 10. Accessed January 21, 2026.

-

National Institutes of Health. 11. Accessed January 21, 2026.

-

ChemicalBook. 12. Accessed January 21, 2026.

-

PubChem. 13. Accessed January 21, 2026.

-

Oregon Medical Laser Center. 14. Accessed January 21, 2026.

-

BLD Pharm. 15. Accessed January 21, 2026.

-

Sigma-Aldrich. . Accessed January 21, 2026.

-

PubChem. 16. Accessed January 21, 2026.

-

National Institutes of Health. 17. Accessed January 21, 2026.

-

National Institutes of Health. 2. Accessed January 21, 2026.

-

PubChem. 7. Accessed January 21, 2026.

-

NIST WebBook. 6. Accessed January 21, 2026.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-Fluoro-2-methylbenzoxazole | CymitQuimica [cymitquimica.com]

- 5. labsolu.ca [labsolu.ca]

- 6. Benzoxazole, 2-methyl- [webbook.nist.gov]

- 7. 5-Fluoro-2-methylbenzoxazole | C8H6FNO | CID 2769350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. labsolu.ca [labsolu.ca]

- 9. 6-Fluoro-2-methylbenzoxazole | CymitQuimica [cymitquimica.com]

- 10. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 6-FLUORO-2-METHYLBENZOXAZOLE 97 | 312600-96-7 [amp.chemicalbook.com]

- 13. 5-Fluoro-2-methylbenzoxazole | C8H6FNO | CID 2769350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 2-Methylbenzoxazole [omlc.org]

- 15. 1935266-18-4|5-Fluoro-6-methylbenzoxazole|BLD Pharm [bldpharm.com]

- 16. 2-Methylbenzoxazole | C8H7NO | CID 7225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

An In-depth Technical Guide to 6-Fluoro-2-methylbenzoxazole: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 6-Fluoro-2-methylbenzoxazole, a fluorinated heterocyclic compound of increasing interest to researchers, scientists, and drug development professionals. The benzoxazole scaffold is a privileged structure in medicinal chemistry, known to impart a wide range of biological activities.[1][2] The introduction of a fluorine atom to this core can significantly modulate its physicochemical and pharmacological properties, making 6-Fluoro-2-methylbenzoxazole a valuable building block in the design of novel therapeutic agents.[3] This guide will delve into the chemical structure, physical properties, a detailed, field-proven synthesis protocol, spectroscopic characterization, and potential applications of this compound in drug discovery.

Introduction: The Significance of Fluorinated Benzoxazoles

Benzoxazoles are a class of bicyclic heterocyclic compounds containing a benzene ring fused to an oxazole ring. This structural motif is present in numerous natural products and synthetic compounds that exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[4][5] The benzoxazole ring system is considered a "pharmacophore," a molecular framework that is crucial for a drug's interaction with its biological target.

The strategic incorporation of fluorine into drug candidates has become a powerful tool in medicinal chemistry. The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong bonds with carbon, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[3] In the context of the benzoxazole scaffold, the addition of a fluorine atom, as in 6-Fluoro-2-methylbenzoxazole, is anticipated to enhance its drug-like properties, making it an attractive starting point for the development of new and improved pharmaceuticals.

Chemical and Physical Properties

6-Fluoro-2-methylbenzoxazole is a solid at room temperature with a boiling point of 204-205°C.[1][6] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₈H₆FNO | [1] |

| Molecular Weight | 151.14 g/mol | [1][6] |

| CAS Number | 312600-96-7 | [1][6][7] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Boiling Point | 204-205 °C | [1][6] |

| Purity | Typically >97% | [1] |

Synthesis and Mechanistic Insights

The most direct and widely adopted method for the synthesis of 2-methylbenzoxazoles is the condensation of an appropriately substituted o-aminophenol with acetic anhydride.[8] This two-step, one-pot procedure involves the initial acylation of the amino group to form an N-(hydroxyphenyl)acetamide intermediate, followed by an acid-catalyzed intramolecular cyclization to yield the benzoxazole ring.

Proposed Synthesis of 6-Fluoro-2-methylbenzoxazole

The synthesis of 6-Fluoro-2-methylbenzoxazole logically commences with the commercially available 2-amino-5-fluorophenol. The reaction proceeds via the formation of the intermediate, N-(4-fluoro-2-hydroxyphenyl)acetamide, which then undergoes cyclization.

Caption: Synthetic workflow for 6-Fluoro-2-methylbenzoxazole.

Detailed Experimental Protocol

Materials:

-

2-Amino-5-fluorophenol

-

Acetic anhydride

-

Polyphosphoric acid (PPA) or a similar dehydrating agent

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Step 1: Acylation to form N-(4-fluoro-2-hydroxyphenyl)acetamide

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-fluorophenol (1 equivalent) in a suitable solvent such as glacial acetic acid.

-

Slowly add acetic anhydride (1.1 equivalents) to the solution while stirring. The reaction is exothermic, and the addition should be controlled to maintain a moderate temperature.

-

After the addition is complete, heat the reaction mixture to reflux for 1-2 hours to ensure complete acylation. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 2: Cyclization to 6-Fluoro-2-methylbenzoxazole

-

After the formation of the intermediate is confirmed, carefully add a dehydrating agent such as polyphosphoric acid to the reaction mixture.

-

Increase the temperature and continue to heat the mixture at reflux for 2-4 hours to drive the intramolecular cyclization and dehydration.

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture into a beaker of ice-water with vigorous stirring to precipitate the crude product.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude 6-Fluoro-2-methylbenzoxazole.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic and Structural Characterization

Caption: Key structural features of 6-Fluoro-2-methylbenzoxazole.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The fluorine atom at the 6-position will introduce characteristic splitting patterns (coupling) with the neighboring protons.

-

Aromatic Protons (δ 7.0-7.8 ppm): The three protons on the benzene ring (H-4, H-5, and H-7) will appear in this region. Due to the fluorine at C-6, H-5 and H-7 will exhibit coupling to the fluorine nucleus, resulting in doublets or doublet of doublets.

-

Methyl Protons (δ ~2.6 ppm): The three protons of the methyl group at the 2-position are expected to appear as a sharp singlet in this region.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information about the carbon framework. The carbon atom attached to the fluorine (C-6) will show a large one-bond carbon-fluorine coupling constant.

-

Benzoxazole Core Carbons (δ 100-165 ppm): The carbon atoms of the fused ring system will resonate in this range. The C-F bond will cause a significant downfield shift for C-6 and will appear as a doublet. The other carbons will also show smaller couplings to the fluorine.

-

Methyl Carbon (δ ~14 ppm): The methyl carbon is expected to appear as a singlet in the upfield region of the spectrum.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

C=N Stretch: Around 1650-1590 cm⁻¹

-

C-O-C Stretch: Around 1250-1050 cm⁻¹

-

C-F Stretch: Around 1250-1000 cm⁻¹

-

Aromatic C-H Stretch: Above 3000 cm⁻¹

-

Aromatic C=C Bending: Around 1600-1450 cm⁻¹

Mass Spectrometry (Predicted)

In the mass spectrum, the molecular ion peak [M]⁺ is expected at m/z 151. Common fragmentation patterns for benzoxazoles involve the loss of the substituent at the 2-position and fragmentation of the heterocyclic ring.[9][10]

-

Molecular Ion (m/z 151): The parent peak corresponding to the molecular weight of the compound.

-

Loss of Methyl Radical (m/z 136): Fragmentation involving the loss of the CH₃ group.

-

Further Fragmentation: Subsequent loss of CO or HCN from the ring system.

Applications in Drug Discovery

While specific patents citing 6-Fluoro-2-methylbenzoxazole (CAS 312600-96-7) were not prominently found in the conducted searches, the broader class of fluorinated benzoxazole derivatives has been extensively investigated for various therapeutic applications. The presence of the 6-fluoro-2-methylbenzoxazole core in novel compounds suggests its role as a key building block in the synthesis of potential drug candidates.

Potential Therapeutic Areas:

-

Anticancer Agents: Many benzoxazole derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[3][4] The fluorine substituent can enhance the lipophilicity and cell permeability of these compounds, potentially leading to improved efficacy.

-

Antimicrobial Agents: The benzoxazole nucleus is a common feature in compounds with antibacterial and antifungal properties.[2] Fluorination is a well-established strategy to improve the potency and pharmacokinetic profile of antimicrobial drugs.

-

Anti-inflammatory Agents: Certain benzoxazole derivatives have shown promise as anti-inflammatory agents by targeting key enzymes in the inflammatory cascade.[2]

The 6-fluoro-2-methylbenzoxazole scaffold offers a versatile platform for the synthesis of compound libraries for high-throughput screening in various disease models. Its structural simplicity and synthetic accessibility make it an attractive starting point for lead optimization campaigns in drug discovery programs.

Conclusion

6-Fluoro-2-methylbenzoxazole is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This guide has provided a detailed overview of its structure, a plausible and robust synthesis protocol, and an analysis of its expected spectroscopic characteristics. While further research is needed to fully elucidate its specific biological activities and to realize its therapeutic potential, the foundational information presented here serves as a critical resource for scientists working at the forefront of pharmaceutical innovation. The strategic use of this and other fluorinated scaffolds will undoubtedly continue to drive the development of the next generation of therapeutic agents.

References

-

Proton NMR chemical shifts and coupling constants for brain metabolites. Wiley Online Library. [Link]

-

5-Fluoro-2-methylbenzoxazole | C8H6FNO | CID 2769350. PubChem. [Link]

-

Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. National Institutes of Health. [Link]

-

Significance of Fluorine in Medicinal Chemistry: A Review. ResearchGate. [Link]

-

CAS References. CAS.org. [Link]

-

Fragmentation patterns in mass spectra. Chemguide. [Link]

-

Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal. [Link]

-

Mass Spectrometry. MSU chemistry. [Link]

-

2-Methylbenzoxazole | C8H7NO | CID 7225. PubChem. [Link]

-

Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals in High Birefringence Liquid Crystal Mixtures: Experimental and Theoretical Investigations. National Institutes of Health. [Link]

-

VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. [Link]

-

Preparation, solid state characterization, and single crystal structure analysis of N-(4-(6-(4-(trifluoromethyl)phenyl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamide crystal forms. CrystEngComm (RSC Publishing). [Link]

-

Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. jocpr.com [jocpr.com]

- 3. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. labsolu.ca [labsolu.ca]

- 7. 6-Fluoro-2-methylbenzoxazole | CymitQuimica [cymitquimica.com]

- 8. hmdb.ca [hmdb.ca]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Mass Spectrometry [www2.chemistry.msu.edu]

The Benzoxazole Core: A Journey from 19th Century Discovery to Modern Drug Development

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

The benzoxazole scaffold, a bicyclic heterocyclic system composed of a benzene ring fused to an oxazole ring, has carved a significant niche in the landscape of medicinal chemistry and materials science.[1] First identified in the late 19th century, its journey from a chemical curiosity to a cornerstone of modern drug discovery is a testament to its remarkable chemical versatility and broad spectrum of biological activities.[1] Benzoxazole and its derivatives are recognized as a "privileged scaffold," a term bestowed upon molecular frameworks that exhibit the ability to bind to a wide range of biological targets with high affinity. This inherent promiscuity has led to the development of a vast library of benzoxazole-containing compounds with potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties, among others.[2][3] The structural similarity of the benzoxazole nucleus to naturally occurring nucleic acid bases, such as guanine and adenine, is thought to contribute to its ability to interact with various biopolymers within biological systems.[2] This guide provides an in-depth exploration of the discovery, history, synthesis, and therapeutic applications of benzoxazole derivatives, offering a comprehensive resource for professionals in the field.

A Historical Timeline: From First Synthesis to Therapeutic Prominence

The evolution of benzoxazole chemistry is marked by several key milestones that have propelled it to the forefront of pharmaceutical research:

-

1876: The Genesis of Benzoxazole Chemistry. The history of benzoxazoles begins with the pioneering work of German chemist Arthur Ladenburg. He is credited with the first synthesis of a benzoxazole derivative, laying the foundational chemical knowledge for this entire class of compounds.[4]

-

Mid-20th Century: Nature's Blueprint. The discovery of naturally occurring benzoxazoles with significant biological activity sparked a surge of interest in this heterocyclic system. A notable example is Calcimycin (A23187), an antibiotic isolated from Streptomyces chartreusensis, which demonstrated the therapeutic potential inherent in the benzoxazole core.[5]

-

Late 20th Century - Present: The "Privileged Scaffold" Era. The convergence of versatile synthetic methodologies and the consistent discovery of potent biological activities led to the designation of the benzoxazole core as a "privileged scaffold" in drug discovery. This period witnessed the synthesis of numerous derivatives with a wide array of pharmacological effects, solidifying the importance of this chemical entity in medicinal chemistry.[1]

The Art of Synthesis: From Classical Condensations to Modern Catalysis

The construction of the benzoxazole ring system is a well-explored area of organic synthesis, with a variety of methods developed to afford diverse derivatives. The most common and foundational approach involves the condensation of an o-aminophenol with a carboxylic acid or its derivatives.[6]

Classical Methodology: The Ladenburg-Phillips Synthesis

One of the earliest and most straightforward methods for synthesizing 2-substituted benzoxazoles is the condensation of an o-aminophenol with a carboxylic acid, often facilitated by a dehydrating agent like polyphosphoric acid (PPA). This approach, rooted in the early discoveries of Ladenburg and Phillips, remains a valuable tool in the synthetic chemist's arsenal.[4][7] While the Phillips-Ladenburg reaction is most classically associated with benzimidazole synthesis, the underlying principle of condensing an ortho-disubstituted benzene ring with a carboxylic acid is analogous.[7][8]

This protocol details the synthesis of 2-phenylbenzoxazole from o-aminophenol and benzoic acid using polyphosphoric acid as both a catalyst and a solvent.

Causality Behind Experimental Choices:

-

o-Aminophenol and Benzoic Acid: These are the fundamental building blocks for the target molecule. The amino group of o-aminophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoic acid.

-

Polyphosphoric Acid (PPA): PPA serves a dual purpose. As a strong acid, it protonates the carbonyl oxygen of benzoic acid, increasing its electrophilicity and facilitating the initial nucleophilic attack. As a powerful dehydrating agent, it promotes the subsequent cyclization and dehydration steps, driving the reaction towards the formation of the benzoxazole ring. The high temperature is necessary to overcome the activation energy of the reaction.

-

Ice-Water Quench: The reaction is quenched by pouring the hot PPA mixture into ice water. This serves to hydrolyze the PPA, making it water-soluble and allowing for the precipitation of the organic product, which is insoluble in water.

-

Neutralization with Sodium Bicarbonate: The acidic reaction mixture is neutralized with a base, such as sodium bicarbonate, to remove any residual PPA and to ensure the product is in its neutral form for efficient extraction.

-

Ethyl Acetate Extraction: Ethyl acetate is an organic solvent that is immiscible with water and has a good affinity for the 2-phenylbenzoxazole product, allowing for its separation from the aqueous phase.

-

Drying with Anhydrous Sodium Sulfate: Traces of water in the organic extract are removed by adding anhydrous sodium sulfate, which forms a hydrate and can be subsequently filtered off.

-

Recrystallization from Ethanol: This is a purification technique. The crude product is dissolved in a minimal amount of hot ethanol and allowed to cool slowly. The pure 2-phenylbenzoxazole will crystallize out, leaving impurities dissolved in the ethanol.

Step-by-Step Methodology:

-

Reactant Combination: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine o-aminophenol (10.9 g, 0.1 mol) and benzoic acid (12.2 g, 0.1 mol).

-

Addition of PPA: Carefully add polyphosphoric acid (100 g) to the flask.

-

Heating: Heat the reaction mixture to 220-240°C in an oil bath and maintain this temperature for 3-4 hours with continuous stirring.

-

Reaction Quenching: Allow the mixture to cool slightly before carefully pouring it into a large beaker containing crushed ice (approximately 500 g).

-

Neutralization and Precipitation: Stir the resulting slurry until the PPA is completely hydrolyzed. Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7. The crude 2-phenylbenzoxazole will precipitate as a solid.

-

Isolation and Washing: Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

-

Drying: Dry the crude product in a desiccator.

-

Purification: Recrystallize the crude 2-phenylbenzoxazole from ethanol to obtain the pure product.

Modern Synthetic Approaches: Catalytic One-Pot Syntheses

In recent years, a plethora of more efficient, milder, and environmentally friendly methods for benzoxazole synthesis have been developed. These often involve one-pot procedures and the use of various catalysts, including metal catalysts and nanocatalysts, to promote the condensation and cyclization steps.[6]

This protocol outlines a modern, efficient one-pot synthesis of 2-arylbenzoxazoles from o-aminophenol and aromatic aldehydes using a copper catalyst.

Causality Behind Experimental Choices:

-

o-Aminophenol and Aromatic Aldehyde: These are the starting materials. The reaction proceeds through the initial formation of a Schiff base intermediate via the condensation of the amino group of o-aminophenol with the aldehyde.

-

Copper(II) Acetate (Cu(OAc)₂): The copper catalyst is crucial for the oxidative cyclization of the Schiff base intermediate. It facilitates the removal of two hydrogen atoms to form the aromatic benzoxazole ring. The use of a catalytic amount of copper is more economical and environmentally friendly than stoichiometric oxidants.

-

Ethanol as Solvent: Ethanol is a relatively green and effective solvent for this reaction, dissolving the reactants and facilitating the reaction.

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary energy for the reaction to proceed at a reasonable rate.

-

Aqueous Work-up and Extraction: Similar to the classical method, the reaction is worked up by adding water and extracting the product with an organic solvent like ethyl acetate to separate it from the catalyst and any water-soluble byproducts.

-

Column Chromatography: This is a more advanced purification technique than recrystallization and is often necessary to obtain highly pure products from modern catalytic reactions. It separates compounds based on their differential adsorption to a stationary phase (silica gel).

Step-by-Step Methodology:

-

Reactant and Catalyst Loading: In a round-bottom flask, dissolve o-aminophenol (1.0 mmol) and the desired aromatic aldehyde (1.2 mmol) in ethanol (10 mL).

-

Catalyst Addition: Add copper(II) acetate (0.1 mmol, 10 mol%) to the reaction mixture.

-